(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one
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Overview
Description
(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a fluorobenzylidene group and a methyl group attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one typically involves the condensation of 4-fluorobenzaldehyde with 5-methylbenzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming the corresponding benzyl derivative.
Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The fluorobenzylidene group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzofuran: Lacks the fluorobenzylidene and methyl groups, making it less specific in its applications.
2-(4-Fluorophenyl)benzofuran: Similar structure but without the methyl group, affecting its chemical reactivity and binding properties.
5-Methylbenzofuran: Lacks the fluorobenzylidene group, resulting in different chemical and biological properties.
Uniqueness
(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one is unique due to the presence of both the fluorobenzylidene and methyl groups. These functional groups confer specific chemical reactivity and biological activity, making the compound valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H11FO2 |
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Molecular Weight |
254.25 g/mol |
IUPAC Name |
(2E)-2-[(4-fluorophenyl)methylidene]-5-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C16H11FO2/c1-10-2-7-14-13(8-10)16(18)15(19-14)9-11-3-5-12(17)6-4-11/h2-9H,1H3/b15-9+ |
InChI Key |
SAYJGBSIAXEFKB-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)O/C(=C/C3=CC=C(C=C3)F)/C2=O |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)F)C2=O |
Origin of Product |
United States |
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